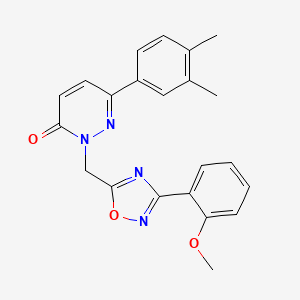

4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

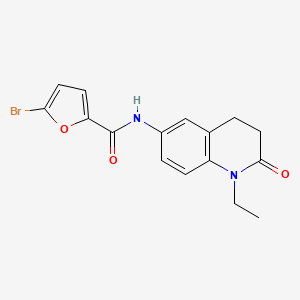

4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a type of enzyme that regulates the acetylation of proteins, which plays an important role in many cellular processes such as gene expression, cell division, and cell signaling. The inhibition of HDAC6 has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Aplicaciones Científicas De Investigación

Antiprion Agents

Benzamide derivatives, including those with pyridin-2-yloxy benzyl components, have been evaluated for their potential as antiprion agents. These compounds have shown binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), demonstrating potential therapeutic use against prion disease. The evaluation included in vitro assays and the inhibition of PrP(Sc) accumulation in scrapie-infected mouse cells, highlighting their potential as lead compounds for developing treatments against prion diseases (Fiorino et al., 2012).

Photocatalytic Degradation

Studies on photocatalytic degradation have examined the efficiency of TiO2 in degrading pyridine, a component of the compound . These studies found that photocatalysis over TiO2 rapidly eliminates pyridine in water, leading to hydroxylation and the formation of various aliphatic intermediates. This research provides insight into environmental applications, such as water purification and the degradation of hazardous chemicals (Maillard-Dupuy et al., 1994).

Antimicrobial Activity

N-aryl amino-4-acetamido-2-ethoxy benzamides have been synthesized and screened for antimicrobial activity. These compounds, bearing structural similarities to the compound of interest, have been evaluated through structural characterization and biological testing. Their antimicrobial screening suggests potential applications in developing new antibacterial and antifungal agents, highlighting the importance of such compounds in addressing microbial resistance (Padaliya & Parsania, 2015).

Analgesic Properties Enhancement

Research targeting the modification of the pyridine moiety in molecules has explored optimizing biological properties, including analgesic effects. The modification aimed to enhance analgesic properties by altering the pyridine component, demonstrating the potential pharmaceutical applications of such chemical manipulations (Ukrainets et al., 2015).

Direcciones Futuras

The future directions in the synthesis of benzamide derivatives like “4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could involve the development of more efficient and green synthesis methods . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions and can be reused without a substantial reduction in catalytic activity .

Propiedades

IUPAC Name |

4-acetamido-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-15(25)24-18-10-8-17(9-11-18)21(26)23-14-16-5-4-6-19(13-16)27-20-7-2-3-12-22-20/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFVWIZYFSHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)